
N-cyclopropyl-2,2-diphenylacetamide
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Overview
Description
N-cyclopropyl-2,2-diphenylacetamide is an acetamide derivative characterized by a central acetamide backbone substituted with two phenyl groups at the α-carbon and a cyclopropyl group attached to the nitrogen atom. Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.33 g/mol. Structurally, the cyclopropyl substituent introduces steric strain and unique electronic properties compared to other N-substituted acetamides.
This compound shares structural similarities with pharmacologically active molecules, such as loperamide (an antidiarrheal) and darifenacin (a muscarinic antagonist), which are derived from 2,2-diphenylacetamide scaffolds .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-cyclopropyl-2,2-diphenylacetamide with structurally related acetamides:
Research Findings and Implications
Pharmacological Potential: The cyclopropyl group’s metabolic stability could make this compound a candidate for central nervous system (CNS) drugs, as seen in loperamide derivatives . Comparative studies with N-benzyl-2,2-diphenylacetamide suggest that varying N-substituents modulate lipophilicity (logP), impacting blood-brain barrier penetration .
Agrochemical Applications :
- Unlike diphenamid and alachlor , the cyclopropyl variant’s strained ring may reduce environmental persistence, addressing ecological concerns associated with traditional herbicides .
Crystallography and Material Science :
- The compound’s ability to form hydrogen-bonded networks (e.g., R₂²(8) motifs) could be leveraged in designing supramolecular materials .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-cyclopropyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C17H17NO/c19-17(18-15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |
InChI Key |
RNDALZSXQWUMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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